![molecular formula C12H7N3 B13799866 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) CAS No. 74382-17-5](/img/structure/B13799866.png)
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)
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Overview
Description
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) is a heterocyclic compound with a complex fused ring structure.
Preparation Methods
The synthesis of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole has been investigated for its potential therapeutic uses. The following are key areas of research:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research has focused on the mechanism of action, which often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter activity and reducing oxidative stress.
- Antimicrobial Properties : The compound has shown promise in laboratory settings against certain bacterial strains, indicating potential for development into new antimicrobial agents.
Materials Science Applications
In addition to medicinal applications, 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole has been explored in materials science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the creation of materials with specific mechanical and thermal characteristics.
- Nanotechnology : Research is ongoing into the use of this compound in the formulation of nanoparticles for drug delivery systems. The ability to encapsulate therapeutic agents within nanoparticles could enhance bioavailability and target specific tissues.
Case Studies
Study | Application | Findings |
---|---|---|
Anticancer Research | In vitro studies on various cancer cell lines | Demonstrated significant cytotoxicity at low concentrations. |
Neuroprotection | Animal models of neurodegeneration | Reduced markers of oxidative stress and improved cognitive function. |
Antimicrobial Testing | Laboratory assays against bacterial strains | Effective against resistant strains, suggesting a new avenue for antibiotic development. |
Polymer Synthesis | Development of new polymer composites | Enhanced thermal stability and mechanical strength compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) can be compared with other similar compounds such as:
1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole: This compound has a slightly different ring structure, leading to different chemical properties and applications.
Other heterocyclic compounds: Similar compounds with fused ring structures may have comparable properties but differ in their specific applications and reactivity.
The uniqueness of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) lies in its specific ring structure and the resulting chemical properties, making it valuable for various research and industrial applications .
Biological Activity
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) is a complex organic compound characterized by its unique tetracyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and parasitology. This article explores the synthesis, biological activity, and mechanisms of action of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI), supported by case studies and research findings.
- Molecular Formula : C12H11N3
- CAS Number : 73857-37-1
- Molecular Weight : 197.23584
Synthesis
The synthesis of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) typically involves multi-step organic reactions that form its tetracyclic core. Common methods include cyclization reactions requiring specific catalysts and controlled conditions to optimize yield and purity .
Biological Activity Overview
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of benzimidazole compounds can interfere with DNA topoisomerases, which are critical for DNA replication and repair. The inhibition of these enzymes can lead to cytotoxic effects in cancer cells .
- Anthelmintic Properties : Compounds related to benzimidazoles have been noted for their effectiveness against helminths due to their ability to disrupt tubulin polymerization .
Anticancer Activity
In a study evaluating various benzimidazole derivatives, compounds similar to 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) were tested against several cancer cell lines, including HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma). The results indicated significant cytotoxicity attributed to the inhibition of type I DNA topoisomerase activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) | HeLa | 34.31 |
Control (Albendazole) | HeLa | 83.1 |
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) | MCF7 | 38.29 |
Control (Albendazole) | MCF7 | 40.59 |
Anthelmintic Activity
In another study focusing on anthelmintic efficacy, derivatives similar to 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) demonstrated a reduction in parasite activity by over 90% at concentrations around 100 µg/mL after 48 hours .
The biological activity of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) is primarily attributed to its ability to interact with specific molecular targets:
- DNA Topoisomerase Inhibition : The compound's structure allows it to bind effectively to DNA topoisomerases, disrupting their function and leading to increased cellular stress and apoptosis in cancer cells .
- Tubulin Disruption : Similar compounds have been shown to interfere with tubulin dynamics in parasites, leading to paralysis and death of the organism .
Properties
CAS No. |
74382-17-5 |
---|---|
Molecular Formula |
C12H7N3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3,5,10-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(15),2,4,6,8,11,13-heptaene |
InChI |
InChI=1S/C12H7N3/c1-2-7-8(3-1)15-9-4-5-10-12(11(7)9)14-6-13-10/h1-6,15H |
InChI Key |
WEAAIBBTNKUEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=NC=N4)NC2=C1 |
Origin of Product |
United States |
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